Lipophilicity Tuning: Cyclobutylmethyl Ester Provides Intermediate XLogP3 Between tert-Butyl and Phenyl Analogs
The target compound exhibits an XLogP3 value of 1.5, compared to 1.2 for the tert-butyl analog and 1.8 for the phenyl analog [1][2][3]. This places it in an intermediate lipophilicity range that is often sought for oral bioavailability—higher than the very polar tert-butyl ester, yet lower than the more lipophilic phenyl ester.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | tert-Butyl analog: 1.2; Phenyl analog: 1.8 |
| Quantified Difference | +0.3 vs tert-butyl; −0.3 vs phenyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Intermediate lipophilicity may balance passive membrane permeability with aqueous solubility, a critical factor in achieving oral exposure or cell-based assay performance.
- [1] PubChem CID 119103817. Cyclobutylmethyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. View Source
- [2] PubChem CID 56965653. tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. View Source
- [3] PubChem CID 119103814. Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. View Source
